molecular formula C24H24N2O3S B6569223 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 946334-23-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No. B6569223
CAS RN: 946334-23-2
M. Wt: 420.5 g/mol
InChI Key: VARCKFYJFLEWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide, also known as BTPES, is an organosulfur compound that belongs to the class of sulfonamides. It has been extensively studied in a variety of scientific applications, including its chemical synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has been studied in a variety of scientific research applications, including its use as a catalyst for the synthesis of organic compounds, its ability to act as a ligand in coordination chemistry, and its use as a fluorescent probe for the detection of metals. It has also been used as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential drug for the treatment of certain types of cancer.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is not yet fully understood. However, it is believed to interact with enzymes involved in the biosynthesis of fatty acids, leading to their inhibition. This inhibition of fatty acid biosynthesis leads to a decrease in the production of fatty acids, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In bacteria, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has been shown to inhibit the growth of certain species, as well as to reduce the production of certain fatty acids. In yeast, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has been shown to reduce the production of certain proteins involved in fatty acid metabolism. In mammalian cells, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has been shown to reduce the production of certain proteins involved in fatty acid metabolism, as well as to reduce the production of certain hormones involved in metabolism.

Advantages and Limitations for Lab Experiments

The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of organic solvents. Additionally, it is relatively non-toxic and can be used in a variety of laboratory experiments. The main limitation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict the effects of its use in laboratory experiments.

Future Directions

The future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide research include further investigations into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic strategies for the treatment of certain diseases. Additionally, further research into its use as a fluorescent probe could lead to the development of new methods for the detection of metals and other compounds. Finally, further research into its use as a catalyst for the synthesis of organic compounds could lead to the development of new methods for the synthesis of complex molecules.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can be synthesized by a variety of methods, including a condensation reaction between 6-bromo-1,2,3,4-tetrahydroquinoline and benzoyl chloride, followed by reaction with 2-phenylethanethiol. The reaction is carried out in an organic solvent such as dimethylformamide, and the resulting product is isolated by column chromatography. The purity of the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can be verified by nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24(20-10-5-2-6-11-20)26-16-7-12-21-18-22(13-14-23(21)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARCKFYJFLEWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

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